Pi-Methylimidazoleacetic acid hydrochloride

Beschreibung

The exact mass of the compound 2-(1-methyl-1H-imidazol-5-yl)acetic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

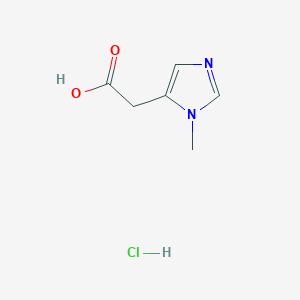

2-(3-methylimidazol-4-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.ClH/c1-8-4-7-3-5(8)2-6(9)10;/h3-4H,2H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKRZGIAUKYDQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071661-55-6 | |

| Record name | 2-(1-methyl-1H-imidazol-5-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Pi-Methylimidazoleacetic acid hydrochloride chemical structure and properties"

An In-depth Technical Guide to Pi-Methylimidazoleacetic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 1-methyl-5-imidazoleacetic acid hydrochloride or pros-methylimidazoleacetic acid (p-MIAA), is an endogenous metabolite and a potential neurotoxin.[1][2][3] It is an isomer of tele-methylimidazoleacetic acid (t-MIAA), a major metabolite of histamine (B1213489).[4] Unlike t-MIAA, the metabolic origin of p-MIAA is not fully understood, and it is not considered a direct metabolite of histamine.[4][5] Growing interest in this compound stems from its potential involvement in neurological disorders, with studies showing a correlation between its levels in cerebrospinal fluid and the severity of Parkinson's disease.[4] This technical guide provides a comprehensive overview of the chemical structure, properties, experimental protocols, and potential biological activities of this compound.

Chemical Structure and Properties

Pi-Methylimidazoleacetic acid is characterized by an acetic acid group attached to the 5-position of a 1-methylimidazole (B24206) ring.[6] The hydrochloride salt form enhances its water solubility and stability.[6]

Chemical Structure:

-

Pi-Methylimidazoleacetic acid:

-

This compound:

-

Molecular Formula: C₆H₉ClN₂O₂[2]

-

A summary of its physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Pi-Methylimidazoleacetic acid and its Hydrochloride Salt

| Property | Pi-Methylimidazoleacetic acid | This compound | Reference(s) |

| CAS Number | 4200-48-0 | 1071661-55-6 | [1] |

| Molecular Formula | C₆H₈N₂O₂ | C₆H₉ClN₂O₂ | [1][2] |

| Molecular Weight | 140.14 g/mol | 176.60 g/mol | [1][2] |

| Appearance | Solid | White to off-white solid | [2] |

| Boiling Point | 384.4 °C at 760 mmHg | N/A | [1] |

| Density | 1.27 g/cm³ | N/A | [1] |

| Solubility | Soluble in DMSO | Soluble in DMSO (125 mg/mL) | [1][2] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | 4°C, sealed, away from moisture. In solvent: -80°C for 6 months, -20°C for 1 month. | [1][2] |

Experimental Protocols

Synthesis of Imidazoleacetic Acid Derivatives (Representative Protocol)

Step 1: N-Alkylation of Imidazole (B134444) [7]

-

To a solution of imidazole (1.0 eq) in a suitable solvent such as ethyl acetate, add a base like powdered potassium carbonate (1.4 eq).

-

Add a haloacetate ester, for example, tert-butyl chloroacetate (B1199739) (1.2 eq), to the mixture at room temperature.

-

Reflux the reaction mixture for approximately 10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench with cold water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

Step 2: Hydrolysis of the Ester and Hydrochloride Salt Formation [7]

-

Dissolve the crude imidazol-1-yl-acetic acid tert-butyl ester in a suitable solvent like dichloromethane.

-

Cool the solution to -15 to -10 °C.

-

Slowly add a Lewis acid, such as titanium tetrachloride (1.4 eq), dropwise over 1 hour.

-

Stir the mixture at -5 to 0 °C for 2 hours.

-

Add isopropyl alcohol at 0 to -10 °C and continue stirring at room temperature for 1 hour.

-

Add additional isopropyl alcohol and stir for another hour.

-

The resulting precipitate can be filtered, washed with the alcohol, and dried under vacuum to yield the imidazol-1-yl-acetic acid hydrochloride.

Analytical Methods for Quantification in Biological Samples

Gas Chromatography-Mass Spectrometry (GC-MS) [2][9]

This method is commonly used for the detection and quantification of methylimidazoleacetic acids in biological fluids like urine, plasma, and cerebrospinal fluid.

-

Sample Preparation:

-

Isolate the acids from the biological sample using ion-exchange chromatography.[9]

-

-

Derivatization:

-

Esterify the isolated acids to their n-butyl esters using boron trifluoride-butanol.[9]

-

-

Extraction:

-

Extract the derivatized esters with chloroform (B151607).[9]

-

-

GC-MS Analysis:

-

Inject the chloroform extract into the GC-MS system.

-

Use a suitable capillary column for separation.

-

Employ selected ion monitoring (SIM) for quantification. For the n-butyl ester of methylimidazoleacetic acid, the ion at m/e 95 is typically monitored.[9]

-

An internal standard, such as 3-pyridylacetic acid (monitored at m/e 93), should be used for accurate quantification.[9]

-

High-Performance Liquid Chromatography (HPLC) [10]

Reversed-phase ion-pair HPLC provides a sensitive and specific method for the quantification of methylimidazoleacetic acid isomers.

-

Sample Preparation:

-

Centrifuge the urine sample to remove particulate matter.

-

Dilute the supernatant with the mobile phase.[10]

-

-

Chromatographic Conditions:

-

Column: A reversed-phase column (e.g., C18).

-

Mobile Phase: An aqueous buffer containing an ion-pairing agent.

-

Detection: UV detection at an appropriate wavelength.

-

The method should be capable of separating the pi- and tele- isomers.

-

Biological Activity and Potential Signaling Pathways

Pi-Methylimidazoleacetic acid is described as a potential neurotoxin.[1][3] While the precise mechanisms of its neurotoxicity are not fully elucidated, research on related imidazole-containing compounds and endogenous neurotoxins suggests potential pathways. The neurotoxic effects of certain imidazole compounds have been linked to the overactivation of N-methyl-D-aspartate (NMDA) receptors, leading to excitotoxicity.[11] This process can trigger a cascade of downstream events, including increased intracellular calcium, activation of nitric oxide synthase, and the generation of reactive oxygen species (ROS), ultimately leading to oxidative stress and neuronal cell death.[12][13]

Hypothetical Signaling Pathway for Pi-Methylimidazoleacetic Acid-Induced Neurotoxicity

The following diagram illustrates a plausible signaling pathway for the neurotoxic effects of Pi-Methylimidazoleacetic acid, based on the known mechanisms of related neurotoxins.

Caption: Hypothetical neurotoxic pathway of Pi-Methylimidazoleacetic acid.

Experimental Workflow for Assessing Neurotoxicity

The following diagram outlines a typical experimental workflow to investigate the neurotoxic effects of Pi-Methylimidazoleacetic acid.

Caption: Workflow for in vitro neurotoxicity assessment.

Conclusion

This compound is an intriguing endogenous molecule with potential implications for neurodegenerative diseases. Its structural similarity to histamine metabolites, coupled with its distinct metabolic origin and potential neurotoxicity, makes it a subject of significant research interest. This guide has provided a consolidated overview of its chemical properties, representative experimental protocols, and a hypothetical mechanism of action to aid researchers in their investigations. Further studies are warranted to fully elucidate its synthesis, metabolic pathways, and the precise molecular mechanisms underlying its biological effects. Such research will be crucial in understanding its role in health and disease and in evaluating its potential as a biomarker or therapeutic target.

References

- 1. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity | MDPI [mdpi.com]

- 2. Measurement of imidazoleacetic acid in urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US4379927A - Process for the preparation of imidazoleacetic acid derivatives - Google Patents [patents.google.com]

- 4. Histamine metabolites and pros-methylimidazoleacetic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Influence of age and gender on the levels of histamine metabolites and pros-methylimidazoleacetic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of N tau-methylimidazoleacetic acid (a histamine metabolite) in urine by gas chromatography using nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajgreenchem.com [ajgreenchem.com]

- 9. Presence and measurement of methylimidazoleacetic acids in brain and body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative determination of 1,4-methyl-imidazoleacetic acid in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Editorial: Targeting oxidative stress for protecting neurons against injury - PMC [pmc.ncbi.nlm.nih.gov]

Pi-Methylimidazoleacetic Acid Hydrochloride: A Technical Overview of its Biological Significance

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of the current scientific understanding of Pi-Methylimidazoleacetic acid hydrochloride (p-MIAA), a compound noted for its potential role in neuropathological processes. While direct evidence of its biological activity and mechanism of action remains an area of active investigation, this document synthesizes the existing correlational data and analytical methodologies to inform future research and development.

Introduction

Pi-Methylimidazoleacetic acid (p-MIAA), also known as pros-Methylimidazoleacetic acid, is an isomer of the primary histamine (B1213489) metabolite, tele-Methylimidazoleacetic acid (t-MIAA). However, unlike t-MIAA, p-MIAA is not a metabolite of histamine[1][2]. The hydrochloride salt form of p-MIAA is often utilized in research due to its enhanced water solubility and stability[3]. The assertion that p-MIAA is a "potential neurotoxin" stems primarily from the work of George D. Prell and is largely based on correlational studies in human patients with neurological disorders[3][4][5][6][7][8][9].

Quantitative Data: Endogenous Levels of p-MIAA

Quantitative analysis has established the presence of p-MIAA in various biological matrices in both rats and humans. The following table summarizes the reported endogenous levels of the free acid form.

| Biological Matrix | Species | Mean Concentration (± S.E.) | Reference |

| Brain | Rat | 110.33 ± 12.44 pmol/g | [10] |

| Cerebrospinal Fluid | Human | 80.76 ± 18.92 pmol/ml | [10] |

| Plasma | Human | 73.64 ± 14.50 pmol/ml | [10] |

| Urine | Human | 73.02 ± 38.22 nmol/mg creatinine | [10] |

Correlational Evidence of Biological Activity

The hypothesis of p-MIAA's neurotoxic potential is primarily supported by its association with the severity of certain neurodegenerative and psychiatric disorders.

Parkinson's Disease

A significant positive correlation has been observed between the levels of p-MIAA in the cerebrospinal fluid (CSF) and the severity of Parkinson's disease in medication-free patients[4][11]. The Spearman's rank correlation coefficient (rho) was 0.749 (p < 0.005) between p-MIAA levels and the Columbia University Rating Scale for disease severity[4]. This strong correlation suggests that the accumulation of p-MIAA, or the underlying processes that lead to its accumulation, may have an adverse influence on the deteriorating nigrostriatal system[4]. However, it is important to note that the mean levels of p-MIAA in the CSF of these patients did not significantly differ from age-matched controls, suggesting a more complex relationship than simple overproduction[4].

Schizophrenia

In contrast to Parkinson's disease, a study on patients with chronic schizophrenia found a negative correlation between CSF concentrations of p-MIAA and the mean scores for positive symptoms on the Psychiatric Symptom Assessment Scale (r = -0.48)[5]. A similar negative correlation was found with ventricular brain ratios (r = -0.48), with patients exhibiting abnormal ventricular enlargement having significantly lower p-MIAA concentrations[5].

Proposed Metabolic Origin

p-MIAA is not a product of histamine metabolism[1]. Experimental evidence in rats has shown that its levels are not affected by the administration of L-histidine or an inhibitor of histamine synthesis[1]. Conversely, the administration of pros-methylhistidine led to a significant, up to 20-fold, increase in p-MIAA levels, suggesting that p-MIAA is likely derived from the metabolism of pros-methylhistidine[1].

Experimental Protocols

While specific protocols for inducing and measuring the neurotoxic effects of p-MIAA are not detailed in the currently available literature, a validated method for its quantification in biological samples has been published.

Quantification of p-MIAA by Gas Chromatography-Mass Spectrometry[10]

This method allows for the sensitive and specific measurement of p-MIAA in brain tissue, CSF, plasma, and urine.

-

Sample Preparation:

-

Separation of p-MIAA from biological samples using ion-exchange chromatography.

-

Derivatization of the acid to its n-butyl ester form using boron trifluoride-butanol.

-

Extraction of the derivatized p-MIAA with chloroform.

-

-

Analytical Method:

-

Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quantification is achieved by electron impact selected ion monitoring of the m/e 95 ion of the derivatized p-MIAA.

-

3-Pyridylacetic acid is used as an internal standard and monitored at m/e 93.

-

-

Detection Limit: Approximately 7 pmol (1 ng).

Visualizations

The following diagrams illustrate the proposed metabolic pathway of p-MIAA and the hypothetical relationship between its accumulation and neurodegeneration based on current correlational evidence.

References

- 1. pros-methylimidazoleacetic acid in rat brain: its regional distribution and relationship to metabolic pathways of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Influence of age and gender on the levels of histamine metabolites and pros-methylimidazoleacetic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Levels of pros-methylimidazoleacetic acid: correlation with severity of Parkinson's disease in CSF of patients and with the depletion of striatal dopamine and its metabolites in MPTP-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pi-Methylimidazoleacetic acid | CAS#:4200-48-0 | Chemsrc [chemsrc.com]

- 7. Pi-Methylimidazoleacetic acid | inhibitor/agonist | CAS 4200-48-0 | Buy Pi-Methylimidazoleacetic acid from Supplier InvivoChem [invivochem.com]

- 8. Disposition of histamine, its metabolites, and pros-methylimidazoleacetic acid in brain regions of rats chronically infused with alpha-fluoromethylhistidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Presence and measurement of methylimidazoleacetic acids in brain and body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Histamine metabolites and pros-methylimidazoleacetic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

Pi-Methylimidazoleacetic Acid Hydrochloride: A Potential Neurotoxin - A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Foreword: The following document provides a comprehensive technical overview of pi-methylimidazoleacetic acid hydrochloride, a compound that has been identified as a potential neurotoxin. This whitepaper consolidates the current scientific understanding, presenting available data on its association with neurodegenerative disease, and outlines the experimental methodologies used in its study. The information is intended to serve as a foundational resource for researchers and professionals in the fields of neuroscience, toxicology, and drug development.

Introduction

Pi-methylimidazoleacetic acid (p-MIAA), also known as pros-methylimidazoleacetic acid (1-methyl-5-imidazoleacetic acid), is an isomer of the primary histamine (B1213489) metabolite, tele-methylimidazoleacetic acid (t-MIAA).[1][2] While t-MIAA is a well-established product of histamine metabolism in the brain, p-MIAA is not derived from histamine and its metabolic origins remain to be fully elucidated.[2][3][4] The hydrochloride salt of p-MIAA is a more water-soluble and stable form of the compound, facilitating its use in experimental settings.[5]

The interest in p-MIAA as a potential neurotoxin stems primarily from research demonstrating a significant correlation between its concentration in cerebrospinal fluid and the severity of Parkinson's disease.[3][6][7] This association has led to the hypothesis that p-MIAA, or the metabolic processes that regulate it, may play a role in the pathophysiology of neurodegenerative disorders.

Quantitative Data

To date, the scientific literature does not contain direct quantitative measures of the neurotoxicity of this compound, such as LD50 or IC50 values. The evidence for its potential neurotoxicity is correlational. The following tables summarize the key quantitative findings from studies on p-MIAA levels in biological fluids and its correlation with Parkinson's disease markers.

Table 1: Concentration of Pi-Methylimidazoleacetic Acid in Human and Rat Biological Samples

| Biological Matrix | Species | Concentration (Mean ± S.E.) | Reference |

| Cerebrospinal Fluid | Human | 80.76 ± 18.92 pmol/mL | [1] |

| Plasma | Human | 73.64 ± 14.50 pmol/mL | [1] |

| Urine | Human | 73.02 ± 38.22 nmol/mg creatinine | [1] |

| Brain | Rat | 110.33 ± 12.44 pmol/g | [1] |

Table 2: Correlation of Pi-Methylimidazoleacetic Acid Levels with Parkinson's Disease Severity and Dopamine (B1211576) Depletion

| Correlation | Model | Correlation Coefficient (r or rho) | p-value | Reference |

| p-MIAA in CSF vs. Parkinson's Disease Severity Score | Human Patients | rho = 0.749 | < 0.005 | [6] |

| p-MIAA vs. Striatal Dopamine Levels | MPTP-treated Mice | r = 0.85 | < 0.01 | [6] |

| p-MIAA vs. Striatal Homovanillic Acid (HVA) Levels | MPTP-treated Mice | r = 0.79 | < 0.02 | [6] |

| p-MIAA vs. Striatal 3,4-Dihydroxyphenylacetic Acid (DOPAC) Levels | MPTP-treated Mice | r = 0.84 | < 0.01 | [6] |

Experimental Protocols

The primary experimental protocols found in the literature relate to the detection and quantification of p-MIAA in biological samples. Detailed protocols for assessing the direct neurotoxic effects of p-MIAA have not been published, as research has focused on its role as a biomarker.

Quantification of p-MIAA in Biological Samples

A common method for the quantification of p-MIAA is gas chromatography-mass spectrometry (GC-MS).[1]

Protocol Outline:

-

Sample Preparation:

-

Biological samples (CSF, plasma, urine, or brain homogenate) are collected.

-

An internal standard, such as 3-pyridylacetic acid, is added to the sample.[1]

-

-

Ion Exchange Chromatography:

-

The sample is passed through an ion exchange column to separate p-MIAA from other components.[1]

-

-

Derivatization:

-

The eluted fraction containing p-MIAA is derivatized to a more volatile form, for example, by esterification with n-butanol in the presence of boron trifluoride.[1] This converts the carboxylic acid group to a butyl ester.

-

-

Extraction:

-

The derivatized p-MIAA is extracted from the aqueous solution using an organic solvent like chloroform.[1]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

The extracted sample is injected into a gas chromatograph, which separates the components based on their boiling points and interactions with the column.

-

The separated components then enter a mass spectrometer, which ionizes the molecules and detects them based on their mass-to-charge ratio.

-

Quantification is achieved by selected ion monitoring (SIM), where the instrument is set to detect specific ions characteristic of the derivatized p-MIAA and the internal standard.[1]

-

Signaling Pathways and Mechanism of Action (Hypothetical)

The precise mechanism by which p-MIAA might exert neurotoxic effects is currently unknown. The strong correlation with the severity of Parkinson's disease and the depletion of dopamine in animal models suggests a potential interaction with the nigrostriatal dopaminergic system.[6]

Hypothetical Mechanism:

The accumulation of p-MIAA, or a dysregulation in the metabolic pathway that produces it, may contribute to the neurodegenerative process in Parkinson's disease.[6] This could occur through various mechanisms, including:

-

Direct toxicity to dopaminergic neurons: p-MIAA or its precursors/metabolites could be directly toxic to the dopamine-producing neurons in the substantia nigra.

-

Exacerbation of oxidative stress: The presence of p-MIAA could enhance oxidative stress, a known contributor to the pathology of Parkinson's disease.

-

Mitochondrial dysfunction: p-MIAA might interfere with mitochondrial function, leading to energy deficits and cell death.

-

Neuroinflammation: Elevated levels of p-MIAA could trigger or amplify neuroinflammatory responses.

It is crucial to emphasize that these are hypotheses based on correlational data, and further research is required to elucidate the exact signaling pathways and molecular targets of p-MIAA.

Visualizations

The following diagrams illustrate the hypothetical relationship between p-MIAA and Parkinson's disease, and the general workflow for its experimental analysis.

Caption: Hypothetical pathway linking p-MIAA to Parkinson's Disease.

Caption: Workflow for quantifying p-MIAA in biological samples.

Conclusion and Future Directions

This compound is a compound of significant interest due to its strong and consistent correlation with the severity of Parkinson's disease. While the current evidence is not sufficient to definitively classify it as a neurotoxin, it provides a compelling rationale for further investigation.

Future research should focus on:

-

Elucidating the metabolic pathway of p-MIAA to understand its origin and regulation in the brain.

-

Conducting in vitro studies using neuronal cell cultures to directly assess the neurotoxic potential of p-MIAA and its hydrochloride salt.

-

Performing in vivo studies in animal models to investigate whether direct administration of p-MIAA can induce or exacerbate neurodegeneration.

-

Identifying the molecular targets and signaling pathways through which p-MIAA may exert its effects.

A deeper understanding of the role of pi-methylimidazoleacetic acid in neurobiology could provide valuable insights into the mechanisms of neurodegenerative diseases and potentially lead to the development of new diagnostic markers and therapeutic strategies.

References

- 1. Presence and measurement of methylimidazoleacetic acids in brain and body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pros-methylimidazoleacetic acid in rat brain: its regional distribution and relationship to metabolic pathways of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histamine metabolites and pros-methylimidazoleacetic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Influence of age and gender on the levels of histamine metabolites and pros-methylimidazoleacetic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pi-Methylimidazoleacetic acid | inhibitor/agonist | CAS 4200-48-0 | Buy Pi-Methylimidazoleacetic acid from Supplier InvivoChem [invivochem.com]

- 6. Levels of pros-methylimidazoleacetic acid: correlation with severity of Parkinson's disease in CSF of patients and with the depletion of striatal dopamine and its metabolites in MPTP-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. db.cngb.org [db.cngb.org]

Unraveling the Enigmatic Mechanism of Action of Pi-Methylimidazoleacetic Acid Hydrochloride: A Technical Overview

For Immediate Release

Central Nervous System, Global — The scientific community's understanding of the precise mechanism of action for Pi-Methylimidazoleacetic acid hydrochloride, a compound noted as a potential neurotoxin, remains in its nascent stages.[1][2][3][4] This technical guide serves to consolidate the current, albeit limited, peer-reviewed literature and data available to researchers, scientists, and drug development professionals. The information presented herein is intended to provide a foundational understanding and highlight areas requiring further investigation.

Pi-Methylimidazoleacetic acid, also known as pros-methylimidazoleacetic acid (p-MIAA), has been identified as an endogenous metabolite.[1][5] However, its metabolic origins are not fully understood, and it is not believed to be a direct metabolite of histamine (B1213489), unlike its isomer, tele-methylimidazoleacetic acid (t-MIAA).[2]

Correlative Evidence in Neurodegenerative Disease

While a definitive molecular target and signaling pathway for this compound have yet to be elucidated, notable correlations with neurodegenerative conditions have been reported. A significant study revealed a strong positive correlation between the cerebrospinal fluid (CSF) levels of p-MIAA and the severity of symptoms in medication-free Parkinson's disease patients.[6]

In the same study, a compelling relationship was observed in a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). Levels of p-MIAA were significantly correlated with the depletion of dopamine (B1211576) and its metabolites, homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC), as well as norepinephrine (B1679862) in the striatum.[6] This suggests a potential, though indirect, link to the dopaminergic system.

Potential Interaction with GABAergic Systems: An Unconfirmed Hypothesis

The structural analog of Pi-Methylimidazoleacetic acid, imidazoleacetic acid (IAA), is a known agonist at GABA-A receptors and an antagonist at GABA-C receptors.[1] This has led to speculation that Pi-Methylimidazoleacetic acid may also interact with the GABAergic system. However, to date, no direct evidence from in-vitro or in-vivo studies has been published to confirm this hypothesis.

Quantitative Data

The available quantitative data for Pi-Methylimidazoleacetic acid is primarily observational, focusing on its concentration in various biological fluids and tissues. The following table summarizes these findings from a key study.

| Biological Matrix | Species | Concentration (Mean ± S.E.) |

| Brain | Rat | 110.33 ± 12.44 pmol/g |

| Cerebrospinal Fluid | Human | 80.76 ± 18.92 pmol/mL |

| Plasma | Human | 73.64 ± 14.50 pmol/mL |

| Urine | Human | 73.02 ± 38.22 nmol/mg of creatinine |

| (Data from Prell et al., as cited in PubMed)[7] |

Experimental Protocols

Detailed experimental protocols elucidating the mechanism of action of this compound are not available in the reviewed literature. The primary methods cited in the correlational studies involve gas chromatography-mass spectrometry (GC-MS) for the quantification of p-MIAA in biological samples.[7] Protocols for inducing Parkinsonism in mice using MPTP are standard in the field but are not specific to investigating the direct action of Pi-Methylimidazoleacetic acid.

Visualizing the Hypothesized Relationships

Due to the lack of a confirmed signaling pathway, the following diagram illustrates the logical and correlational relationships that have been reported in the literature.

Conclusion and Future Directions

The mechanism of action of this compound remains an open question in neuropharmacology. While its designation as a "potential neurotoxin" is noted, the direct molecular interactions that underpin this characteristic are yet to be discovered. The strong correlation with the severity of Parkinson's disease and dopamine depletion warrants further investigation into its potential role in the pathophysiology of this and other neurodegenerative disorders. Future research should prioritize the identification of its molecular targets, with a particular focus on its potential interactions with the dopaminergic and GABAergic systems, to clarify its role in the central nervous system.

References

- 1. Inhibitors of histamine methylation in brain promote formation of imidazoleacetic acid, which interacts with GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Levels of pros-methylimidazoleacetic acid: correlation with severity of Parkinson's disease in CSF of patients and with the depletion of striatal dopamine and its metabolites in MPTP-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Presence and measurement of methylimidazoleacetic acids in brain and body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Historical Context of Pi-Methylimidazoleacetic Acid Hydrochloride: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pi-Methylimidazoleacetic acid (p-MIAA), also known as pros-methylimidazoleacetic acid or 1-methyl-5-imidazoleacetic acid, is an endogenous imidazole (B134444) compound that has garnered scientific interest due to its potential neurotoxic properties. As an isomer of the primary histamine (B1213489) metabolite, tele-methylimidazoleacetic acid (t-MIAA), the study of p-MIAA has provided valuable insights into the metabolic pathways of histamine and the potential roles of its metabolites in neurological function and dysfunction. This technical guide provides an in-depth overview of the discovery, historical context, synthesis, and biological investigation of p-MIAA hydrochloride, presenting key data and experimental methodologies for the scientific community.

Introduction and Historical Context

The investigation into Pi-Methylimidazoleacetic acid arose from the broader study of histamine metabolism in the brain. Histamine, a crucial neurotransmitter, is primarily metabolized via two pathways. The main pathway involves methylation by histamine N-methyltransferase to form tele-methylhistamine, which is subsequently oxidized to tele-methylimidazoleacetic acid (t-MIAA).

The discovery and characterization of p-MIAA, an isomer of t-MIAA, were pivotal in understanding that alternative metabolic routes exist and that endogenous compounds structurally similar to major metabolites could possess distinct biological activities. The seminal work of George D. Prell, particularly in the book chapter "pros-Methylimidazoleacetic Acid: A Potential Neurotoxin in Brain?", established p-MIAA as a compound of interest in the field of neurotoxicology. This research highlighted that p-MIAA is not a metabolite of histamine, suggesting an independent origin and physiological role. Its presence in the brain and cerebrospinal fluid, and its potential link to neurological disorders, has driven further investigation into its synthesis, biological activity, and analytical detection.

Physicochemical Properties

Pi-Methylimidazoleacetic acid hydrochloride is the salt form of p-MIAA, which offers enhanced water solubility and stability for research purposes.[1] The hydrochloride form is typically a white to off-white solid.

| Property | Value |

| Molecular Formula | C6H9ClN2O2 |

| Molecular Weight | 176.60 g/mol |

| CAS Number | 1071661-55-6 |

Synthesis of this compound

Experimental Protocol: A Plausible Synthetic Route

The following protocol is a representative synthesis for a structurally related compound, imidazol-1-yl-acetic acid hydrochloride, and can be adapted for the synthesis of p-MIAA hydrochloride.

Step 1: N-Alkylation of 1-methylimidazole (B24206)

-

To a solution of 1-methylimidazole in an appropriate organic solvent (e.g., ethyl acetate), add powdered potassium carbonate.

-

To this suspension, add a suitable alkylating agent, such as a haloacetate ester (e.g., tert-butyl chloroacetate), at room temperature.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with cold water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester of pi-methylimidazoleacetic acid.

-

Purify the crude product by column chromatography.

Step 2: Hydrolysis and Hydrochloride Salt Formation

-

Dissolve the purified ester in a suitable solvent (e.g., dichloromethane).

-

Cool the solution to a low temperature (e.g., -15 to -10 °C).

-

Slowly add a Lewis acid, such as titanium tetrachloride, dropwise.

-

Stir the mixture at a slightly elevated temperature (e.g., -5 to 0 °C) for a few hours.

-

Add a protic solvent, such as isopropyl alcohol, to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional period.

-

The resulting precipitate, this compound, can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Analytical Methodology for Biological Samples

The quantification of p-MIAA in biological matrices is crucial for understanding its physiological and pathological roles. A gas chromatographic-mass spectrometric (GC-MS) method has been described for the sensitive and specific measurement of both p-MIAA and t-MIAA.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation:

-

Acidify biological samples (e.g., brain tissue homogenates, cerebrospinal fluid, urine, plasma) with HCl.

-

Isolate the methylimidazoleacetic acids using ion-exchange chromatography.

-

-

Derivatization:

-

Esterify the isolated acids to their n-butyl esters using boron trifluoride-butanol.

-

Extract the resulting esters with an organic solvent like chloroform.

-

-

GC-MS Analysis:

-

Perform gas chromatography using a suitable column to separate the n-butyl esters of p-MIAA and t-MIAA.

-

Utilize electron impact selected ion monitoring (SIM) for quantification. For the n-butyl esters, monitor the m/e 95 ion.

-

Use an appropriate internal standard, such as 3-pyridylacetic acid (monitored at m/e 93), for accurate quantification.

-

Quantitative Data from Biological Samples

The following table summarizes the reported levels of p-MIAA in various biological samples, as determined by GC-MS.

| Biological Matrix | Species | Concentration (pmol/g or pmol/mL ± S.E.) |

| Brain | Rat | 110.33 ± 12.44 |

| Cerebrospinal Fluid | Human | 80.76 ± 18.92 |

| Plasma | Human | 73.64 ± 14.50 |

| Urine | Human | 73.02 ± 38.22 (nmol/mg creatinine) |

Investigation of Neurotoxic Potential

The primary interest in p-MIAA stems from its characterization as a potential neurotoxin. While detailed mechanistic studies on p-MIAA are not extensively published, experimental approaches to assess the neurotoxicity of related imidazole compounds can be applied. These investigations typically involve both in vitro and in vivo models.

Experimental Protocol: In Vitro Neurotoxicity Assessment

-

Cell Culture:

-

Culture primary neurons (e.g., cerebellar granule cells) or neuronal cell lines (e.g., SH-SY5Y).

-

-

Treatment:

-

Expose the cultured cells to varying concentrations of this compound.

-

-

Neurotoxicity Assays:

-

MTT Assay: To assess mitochondrial function and cell viability, incubate the treated cells with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The reduction of MTT to formazan (B1609692) by mitochondrial dehydrogenases is indicative of cell viability.

-

Lactate Dehydrogenase (LDH) Assay: Measure the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.

-

Reactive Oxygen Species (ROS) Measurement: Utilize fluorescent probes, such as DCFDA, to quantify the intracellular production of ROS.

-

Mitochondrial Membrane Potential (MMP) Assessment: Employ fluorescent dyes like JC-1 or TMRE to measure changes in MMP, an early indicator of apoptosis.

-

Experimental Protocol: In Vivo Neurotoxicity Assessment

-

Animal Model:

-

Use a suitable animal model, such as mice or rats.

-

-

Administration:

-

Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

-

Behavioral Analysis:

-

Conduct a battery of behavioral tests to assess motor function, coordination, and cognitive performance.

-

-

Histopathological Examination:

-

Following the treatment period, perfuse the animals and collect brain tissue.

-

Perform histological staining (e.g., H&E, Nissl) to examine neuronal morphology and identify any signs of neurodegeneration.

-

-

Biochemical Analysis:

-

Homogenize brain tissue to measure levels of neurotransmitters, their metabolites, and markers of oxidative stress.

-

Signaling Pathways and Workflows

The following diagrams illustrate key conceptual frameworks and experimental workflows related to the study of Pi-Methylimidazoleacetic acid.

Caption: Simplified metabolic pathways of histamine and the distinct origin of p-MIAA.

Caption: Experimental workflow for the GC-MS analysis of p-MIAA.

Caption: Logical workflow for assessing the neurotoxicity of p-MIAA.

Conclusion

This compound remains a compound of significant interest for the neuroscience and drug development communities. Its discovery has broadened our understanding of imidazole metabolism in the brain and has highlighted the potential for endogenous molecules to exert neurotoxic effects. While the precise mechanisms of its action are still under investigation, the methodologies outlined in this guide provide a solid foundation for future research into its synthesis, detection, and biological characterization. Further studies are warranted to fully elucidate the role of p-MIAA in both normal physiological processes and the pathogenesis of neurological disorders.

References

A Comprehensive Technical Review of π-Methylimidazoleacetic Acid Hydrochloride

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

π-Methylimidazoleacetic acid hydrochloride, known systematically as 1-methyl-1H-imidazole-4-acetic acid hydrochloride and commonly referred to as tele-methylimidazoleacetic acid (t-MIAA), is the primary and most stable terminal metabolite of histamine (B1213489) in the brain and other tissues. Its quantification in biological fluids, particularly urine, serves as a reliable biomarker for systemic histamine turnover and is clinically relevant in the diagnosis and monitoring of conditions such as systemic mastocytosis. While often associated with its isomer, pros-methylimidazoleacetic acid (p-MIAA), which has been investigated as a potential neurotoxin, t-MIAA itself is principally recognized for its role as an inert metabolic end-product. This document provides an in-depth review of the chemical properties, biological significance, and analytical methodologies pertaining to t-MIAA, presenting quantitative data in structured tables and detailing experimental protocols.

Chemical and Physical Properties

π-Methylimidazoleacetic acid is an endogenous metabolite with the chemical formula C₆H₈N₂O₂. The hydrochloride salt form (C₆H₉ClN₂O₂) is frequently used in research due to its enhanced stability and water solubility.[1] Key physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| Chemical Name | 1-methyl-1H-imidazole-4-acetic acid hydrochloride | [2] |

| Synonyms | tele-Methylimidazoleacetic acid (t-MIAA), MIMA, MIAA | [2] |

| CAS Number | 35454-39-8, 1071661-55-6 | [2][3] |

| Molecular Formula | C₆H₉ClN₂O₂ | [3] |

| Molecular Weight | 176.60 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 204-206 °C | - |

| Solubility (in HCl form) | DMSO: ~10-25 mg/mL; PBS (pH 7.2): ~10 mg/mL; Ethanol: ~2 mg/mL | [2][3] |

Biological Significance and Activity

Role in Histamine Metabolism

The primary biological significance of t-MIAA is its position as the terminal metabolite in the principal histamine degradation pathway in the vertebrate central nervous system.[1] Histamine is first methylated by histamine N-methyltransferase (HNMT) to form tele-methylhistamine. Subsequently, monoamine oxidase B (MAO-B) oxidizes tele-methylhistamine to an aldehyde intermediate, which is then rapidly converted to tele-methylimidazoleacetic acid (t-MIAA).

References

An In-depth Technical Guide on the Pharmacology of tele-Methylimidazoleacetic Acid

A Note on Nomenclature: The compound "pros-Methylimidazoleacetic Acid" (p-MIAA) is a known isomer of tele-Methylimidazoleacetic Acid (t-MIAA). However, t-MIAA is the principal and biologically significant metabolite of histamine (B1213489). Given the common ambiguity in referencing the specific isomer, this guide will focus on the pharmacology of t-MIAA, the compound of primary interest in histamine metabolism research, while also providing information on p-MIAA for clarity and completeness.

Introduction

tele-Methylimidazoleacetic acid (t-MIAA), also known as 1-methyl-4-imidazoleacetic acid, is the major urinary metabolite of histamine.[1][2] Its formation represents a key pathway in the inactivation of histamine, a potent biogenic amine involved in a wide range of physiological and pathological processes, including allergic reactions, inflammation, and neurotransmission.[3][4] Unlike its precursor, histamine, t-MIAA is considered biologically inactive. However, its quantification in biological fluids, particularly urine, serves as a crucial and reliable biomarker for assessing the total body turnover of histamine.[5][6] This makes it an invaluable tool in the diagnosis and monitoring of conditions characterized by excessive histamine release, such as systemic mastocytosis.[1][7][8]

This technical guide provides a comprehensive overview of the pharmacology of t-MIAA, intended for researchers, scientists, and drug development professionals. It covers the metabolic pathways leading to its formation, its pharmacokinetic profile, its role as a clinical biomarker, and the analytical methodologies used for its quantification.

Histamine Metabolism and the Formation of tele-Methylimidazoleacetic Acid

Histamine is synthesized from the amino acid L-histidine by the enzyme L-histidine decarboxylase.[3] Once formed, histamine is rapidly metabolized through two primary pathways to prevent its excessive accumulation and activity.[9]

-

Oxidative Deamination: Catalyzed by the enzyme diamine oxidase (DAO), this pathway converts histamine to imidazoleacetic acid (IAA).[4]

-

Ring Methylation: This is the predominant pathway in the brain and a major pathway in other tissues.[9][10] It involves two key enzymatic steps:

-

N-Methylation: Histamine is first methylated by histamine N-methyltransferase (HNMT), using S-adenosyl-L-methionine (SAM) as a methyl donor, to form tele-methylhistamine (t-MH).[11][12]

-

Oxidative Deamination: tele-Methylhistamine is then oxidized by monoamine oxidase B (MAO-B) to form tele-methylimidazole acetaldehyde, which is subsequently converted to tele-methylimidazoleacetic acid (t-MIAA).[10][13]

-

The formation of t-MIAA is the terminal step in this major metabolic cascade, and it is subsequently excreted in the urine.[14]

The following diagram illustrates the enzymatic conversion of histamine to its major metabolites, including t-MIAA.

Caption: Metabolic pathway of histamine to tele-Methylimidazoleacetic Acid.

Pharmacology and Biological Activity

tele-Methylimidazoleacetic acid is generally considered to be a biologically inactive metabolite. Its primary significance lies in its role as an end-product of histamine metabolism. Unlike histamine, which exerts potent effects through its interaction with four distinct G protein-coupled receptors (H1, H2, H3, and H4), t-MIAA does not appear to have significant receptor binding affinity or downstream signaling activity.[3][4]

The isomer, pros-methylimidazoleacetic acid (p-MIAA), is also found in the brain and cerebrospinal fluid but is not a metabolite of histamine.[15][16] Studies have shown that the metabolic pathways of histamine are independent of those that generate p-MIAA.[15]

Pharmacokinetics

The primary pharmacokinetic role of t-MIAA is its excretion from the body. Following its formation from the metabolism of histamine, t-MIAA is transported to the kidneys and eliminated in the urine. The urinary excretion of t-MIAA is a reliable indicator of the systemic histamine turnover rate.[14]

Quantitative Data

The concentration of t-MIAA in biological fluids is a key indicator of histamine metabolism. The following tables summarize representative quantitative data from the literature.

Table 1: Urinary Concentrations of tele-Methylimidazoleacetic Acid (t-MIAA) in Healthy Adults

| Population/Gender | Median Concentration (μmol/mmol of creatinine) | Reference |

| Female Subjects | 3.0 | [5] |

| Male Subjects | 2.1 | [5] |

| Normal Controls | 273 +/- 14 (μ g/mmol creatinine) | [17] |

Table 2: Concentrations of tele-Methylimidazoleacetic Acid (t-MIAA) and pros-Methylimidazoleacetic Acid (p-MIAA) in Human Biological Samples

| Analyte | Brain (pmol/g +/- S.E.) | Cerebrospinal Fluid (pmol/mL +/- S.E.) | Plasma (pmol/mL +/- S.E.) | Urine (nmol/mg of creatinine) | Reference |

| t-MIAA | 373.19 +/- 13.08 | 22.77 +/- 2.15 | 84.57 +/- 13.64 | 20.75 +/- 1.30 | [18] |

| p-MIAA | 110.33 +/- 12.44 | 80.76 +/- 18.92 | 73.64 +/- 14.50 | 73.02 +/- 38.22 | [18] |

Table 3: Urinary Excretion of t-MIAA in Pathological Conditions

| Condition | Mean Excretion | Reference |

| Systemic Mastocytosis | > 4.1 mg/24h | [1] |

| Interstitial Cystitis (Detrusor Mastocytosis) | 3.34 mg/24h (median) | [19] |

| Severe Acute Asthma | 253 +/- 22 (μ g/mmol creatinine) | [17] |

| Allergic Rhinitis (seasonal) | 304 +/- 31 (μ g/mmol creatinine) | [17] |

Experimental Protocols

The quantification of t-MIAA is essential for its use as a biomarker. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a common and reliable method.[5]

Protocol: Quantification of Urinary t-MIAA by LC-ESI-MS [5]

-

Objective: To accurately measure the concentration of t-MIAA in human urine samples.

-

Methodology: High-Performance Liquid Chromatography coupled to Electrospray Mass Spectrometry (LC-ESI-MS).

-

Sample Preparation:

-

Urine samples are centrifuged to remove particulate matter.

-

An aliquot of the supernatant is diluted with an appropriate buffer.

-

An internal standard (e.g., a deuterated analogue of t-MIAA) is added to each sample for accurate quantification.[20]

-

-

Chromatography:

-

Technique: Reversed-phase ion-pairing chromatography.

-

Column: A suitable C18 column.

-

Mobile Phase: An isocratic mobile phase, for example, an aqueous solution of 0.5 mM tridecafluoroheptanoic acid mixed with an organic solvent like acetonitrile.[21]

-

Separation: The method is optimized to achieve baseline separation of t-MIAA from its structural isomer, p-MIAA.

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) in positive ion mode.

-

Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. The specific mass-to-charge ratios (m/z) of the parent and fragment ions of t-MIAA and the internal standard are monitored.

-

-

Data Analysis:

-

A calibration curve is generated using standards of known t-MIAA concentrations.

-

The concentration of t-MIAA in the urine samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Results are typically normalized to urinary creatinine (B1669602) concentration to account for variations in urine dilution.

-

The following diagram outlines the typical workflow for the quantification of urinary t-MIAA.

Caption: Workflow for urinary tele-Methylimidazoleacetic Acid analysis.

Clinical Significance and Applications

The measurement of urinary t-MIAA is a valuable clinical tool for several reasons:

-

Diagnosis of Mastocytosis: Elevated levels of t-MIAA are a key indicator of systemic mastocytosis, a disorder characterized by the accumulation of mast cells and excessive histamine release.[1][6][7]

-

Monitoring Histamine-Related Disorders: It can be used to monitor other conditions associated with altered histamine metabolism.

-

Drug Development: In pharmaceutical research, quantifying t-MIAA can help assess the potential of a new compound to induce histamine release, which is a critical safety parameter.[5]

Conclusion

tele-Methylimidazoleacetic acid, while biologically inactive, is a pharmacologically significant molecule. As the primary and stable metabolite of histamine, its quantification provides a reliable window into systemic histamine turnover. For researchers and clinicians, understanding the pharmacology and analytical chemistry of t-MIAA is essential for investigating histamine-related physiological processes and for the diagnosis and management of disorders involving mast cell activation. The methodologies for its measurement are well-established, making it a robust and indispensable biomarker in both research and clinical settings.

References

- 1. Increased urinary methylimidazoleacetic acid (MelmAA) as an indicator of systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of N tau-methylimidazoleacetic acid (a histamine metabolite) in urine by gas chromatography using nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemistry, Histamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies on histamine metabolism in mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of 1-methylhistamine and 1-methylimidazoleacetic acid in human urine as a tool for the diagnosis of mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mast Cell Mediators of Significance in Clinical Practice in Mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Histamine - Wikipedia [en.wikipedia.org]

- 10. Dynamics of Histamine in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Histamine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 12. treatingscoliosis.com [treatingscoliosis.com]

- 13. Why Monoamine Oxidase B Preferably Metabolizes N-Methylhistamine over Histamine: Evidence from the Multiscale Simulation of the Rate-Limiting Step - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Human Metabolome Database: Showing metabocard for Methylimidazoleacetic acid (HMDB0002820) [hmdb.ca]

- 15. pros-methylimidazoleacetic acid in rat brain: its regional distribution and relationship to metabolic pathways of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Influence of age and gender on the levels of histamine metabolites and pros-methylimidazoleacetic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Urinary N tau-methylimidazole acetic acid excretion in respiratory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Presence and measurement of methylimidazoleacetic acids in brain and body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Urinary excretion of a metabolite of histamine (1,4-methyl-imidazole-acetic-acid) in painful bladder disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Assay for N tau-methylimidazoleacetic acid, a major metabolite of histamine, in urine and plasma using capillary column gas chromatography-negative ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Determination of the histamine metabolite tele-methylimidazoleacetic acid and of creatinine in urine by the same HPLC system - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Pi-Methylimidazoleacetic Acid Hydrochloride in Neurological Disease Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pi-Methylimidazoleacetic acid (p-MIAA), also known as 1-methyl-1H-imidazole-5-acetic acid, is an endogenous imidazole (B134444) compound found in the central nervous system. As an isomer of the primary histamine (B1213489) metabolite, tele-methylimidazoleacetic acid (t-MIAA), p-MIAA has garnered interest for its potential role in the pathophysiology of neurological disorders. While research is still in its nascent stages, preliminary evidence suggests a significant correlation between cerebrospinal fluid (CSF) levels of p-MIAA and the severity of Parkinson's disease. This, coupled with its classification by some as a potential neurotoxin and the known neuroactivity of related imidazole compounds, positions p-MIAA as a molecule of interest in neurodegenerative disease research. This technical guide provides a comprehensive overview of the current state of knowledge on p-MIAA, including its biochemical context, analytical quantification methods, and potential mechanisms of action, to aid researchers and drug development professionals in exploring its role in neurological diseases.

Introduction to Pi-Methylimidazoleacetic Acid (p-MIAA)

Pi-Methylimidazoleacetic acid is a structural isomer of tele-methylimidazoleacetic acid, the main metabolite of histamine in the brain.[1][2] Unlike t-MIAA, the metabolic origin of p-MIAA is not fully understood, and it is not considered a direct metabolite of histamine.[3] Its presence in the brain and CSF has been confirmed in both rodents and humans.[1] The potential significance of p-MIAA in neurological disease research stems from its structural similarity to other neuroactive compounds and its observed correlation with Parkinson's disease severity.[3]

Biochemical Profile

-

Chemical Name: 1-Methyl-1H-imidazole-5-acetic acid

-

Synonyms: Pi-Methylimidazoleacetic acid, p-MIAA, pros-methylimidazoleacetic acid

-

Molecular Formula: C₆H₈N₂O₂

-

Molecular Weight: 140.14 g/mol

Quantitative Data on p-MIAA in Biological Samples

The concentration of p-MIAA has been quantified in various biological matrices, providing a baseline for further investigation into its physiological and pathological roles.

| Biological Matrix | Species | Concentration (Mean ± S.E.) | Citation |

| Brain | Rat | 110.33 ± 12.44 pmol/g | [1] |

| Cerebrospinal Fluid | Human | 80.76 ± 18.92 pmol/mL | [1] |

| Plasma | Human | 73.64 ± 14.50 pmol/mL | [1] |

| Urine | Human | 73.02 ± 38.22 nmol/mg of creatinine | [1] |

Role in Neurological Disease Research: The Case of Parkinson's Disease

The most direct evidence linking p-MIAA to a specific neurological disorder comes from studies on Parkinson's disease. A significant positive correlation has been observed between the levels of p-MIAA in the cerebrospinal fluid of unmedicated Parkinson's disease patients and the severity of their clinical symptoms.[3] This finding suggests that p-MIAA may be a biomarker for disease progression or could be involved in the underlying pathophysiology. The accumulation of p-MIAA, or the processes that regulate its levels, may influence the degenerating nigrostriatal system.[4]

While direct causative links have not been established, and the mean levels of p-MIAA did not significantly differ between patients and controls, the strong correlation warrants further investigation into the origin and neurophysiological effects of this molecule in the context of Parkinson's disease.[4]

Potential Mechanisms of Action

The precise biological functions of p-MIAA are not well-defined. However, based on the activities of structurally related imidazole compounds, several potential mechanisms can be postulated.

Interaction with GABA Receptors

The parent compound, imidazoleacetic acid (IAA), is a known agonist at GABA-A receptors.[5][6] Given the structural similarity, it is plausible that p-MIAA could also modulate GABAergic neurotransmission. Dysregulation of the GABAergic system is implicated in various neurological disorders, including epilepsy and anxiety.

Potential Neurotoxicity

Several commercial suppliers of p-MIAA hydrochloride classify it as a "potential neurotoxin".[4][7][8] While direct experimental evidence for the neurotoxicity of p-MIAA is currently lacking in the scientific literature, this classification warrants caution and further investigation. The concept of endogenous neurotoxins is relevant to several neurodegenerative diseases, where the abnormal accumulation of certain metabolites can contribute to neuronal damage. Future research should aim to assess the effects of p-MIAA on neuronal viability and function in relevant in vitro and in vivo models.

Experimental Protocols

Synthesis of Pi-Methylimidazoleacetic Acid Hydrochloride

Step 1: N-alkylation of a protected imidazole-5-acetic acid ester. A suitable starting material would be an ester of imidazole-5-acetic acid. The imidazole nitrogen would be alkylated using a methylating agent (e.g., methyl iodide) in the presence of a base.

Step 2: Hydrolysis of the ester and salt formation. The resulting ester would then be hydrolyzed under acidic conditions, followed by precipitation to yield the hydrochloride salt.

Note: This is a generalized and hypothetical protocol. Researchers should consult organic synthesis literature for specific reaction conditions and purification methods for imidazole derivatives.

Quantification of p-MIAA by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on the method described by Khandelwal et al.[1]

1. Sample Preparation:

- Biological samples (brain homogenate, CSF, plasma, or urine) are subjected to ion exchange chromatography to separate p-MIAA.

- An internal standard, such as 3-pyridylacetic acid, is added.

2. Derivatization:

- The isolated acids are derivatized to their n-butyl esters using boron trifluoride-butanol.

- The esters are then extracted with chloroform (B151607).

3. GC-MS Analysis:

- The chloroform extract is injected into a gas chromatograph coupled with a mass spectrometer.

- Quantification is performed using electron impact selected ion monitoring (SIM) of the characteristic ions (e.g., m/e 95 for the n-butyl ester of p-MIAA).

Sample [label="Biological Sample\n(Brain, CSF, Plasma, Urine)", fillcolor="#FFFFFF"];

IonExchange [label="Ion Exchange Chromatography", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];

Derivatization [label="Derivatization\n(n-butyl ester formation)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];

Extraction [label="Chloroform Extraction", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];

GCMS [label="GC-MS Analysis (SIM)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Quantification [label="Quantification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Sample -> IonExchange -> Derivatization -> Extraction -> GCMS -> Quantification;

}

Future Directions and Research Opportunities

The study of this compound in the context of neurological diseases is a field with significant untapped potential. Key areas for future research include:

-

Elucidation of the biosynthetic pathway of p-MIAA: Understanding its origin is crucial to interpreting its physiological and pathological roles.

-

Neurotoxicity studies: In vitro studies using neuronal cell cultures and in vivo studies in animal models are needed to validate or refute the claim that p-MIAA is a neurotoxin.

-

Investigation of its role in other neurodegenerative diseases: Given its link to Parkinson's disease, exploring its levels and effects in Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and other neurodegenerative conditions is a logical next step.

-

Pharmacological characterization: Detailed studies are required to determine if p-MIAA interacts with GABA receptors or other neuronal targets and to characterize the nature of these interactions (e.g., agonist, antagonist, modulator).

-

Development of specific molecular tools: The synthesis of radiolabeled p-MIAA and the development of specific antibodies would greatly facilitate research into its distribution, metabolism, and mechanism of action.

Conclusion

This compound is an intriguing endogenous molecule with a nascent but potentially significant role in neurological disease research. Its established presence in the CNS and its correlation with Parkinson's disease severity underscore the need for a deeper understanding of its biological functions. While significant knowledge gaps remain, particularly regarding its synthesis, neurotoxic potential, and precise mechanism of action, the information and protocols outlined in this guide provide a solid foundation for future investigations. For researchers and drug development professionals, p-MIAA represents a novel avenue of inquiry that could lead to new diagnostic biomarkers or therapeutic targets for debilitating neurological disorders.

References

- 1. Presence and measurement of methylimidazoleacetic acids in brain and body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pros-methylimidazoleacetic acid in rat brain: its regional distribution and relationship to metabolic pathways of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histamine metabolites and pros-methylimidazoleacetic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pi-Methylimidazoleacetic acid | inhibitor/agonist | CAS 4200-48-0 | Buy Pi-Methylimidazoleacetic acid from Supplier InvivoChem [invivochem.com]

- 5. Inhibitors of histamine methylation in brain promote formation of imidazoleacetic acid, which interacts with GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Imidazoleacetic acid, a gamma-aminobutyric acid receptor agonist, can be formed in rat brain by oxidation of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. ajgreenchem.com [ajgreenchem.com]

Methodological & Application

Application Notes and Protocols for Pi-Methylimidazoleacetic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pi-Methylimidazoleacetic acid hydrochloride (p-MIAA HCl), also known as pros-methylimidazoleacetic acid hydrochloride, is an endogenous metabolite found in the brain and cerebrospinal fluid.[1] It is an isomer of the primary histamine (B1213489) metabolite, tele-methylimidazoleacetic acid (t-MIAA), but its metabolic pathways appear to be independent of histamine.[1] Emerging research has suggested that p-MIAA may act as a potential neurotoxin, with elevated levels observed in the cerebrospinal fluid of patients with Parkinson's disease, showing a positive correlation with disease severity.[1] However, the precise mechanisms of its potential neurotoxicity remain largely unexplored.

These application notes provide a summary of the known characteristics of Pi-Methylimidazoleacetic acid and propose detailed experimental protocols for investigating its potential neurotoxic effects using in vitro models. It is important to note that the neurotoxic potential of this compound is still under investigation, and the provided protocols are based on established methodologies for assessing neurotoxicity of novel compounds.

Physicochemical Properties and Formulation Data

A clear understanding of the compound's properties is crucial for experimental design.

| Property | Value | Reference |

| Chemical Formula | C₆H₉ClN₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 176.60 g/mol | --INVALID-LINK-- |

| Form | Solid | MedChemExpress |

| Solubility | The hydrochloride salt form generally boasts enhanced water solubility and stability compared to the free acid.[2] For stock solutions, Dimethyl sulfoxide (B87167) (DMSO) can be used. | MedChemExpress |

Table 1: Physicochemical Properties of this compound.

| Formulation Component | Purpose | Example Protocol |

| Vehicle | To dissolve or suspend the compound for administration. | Prepare a stock solution in DMSO and then dilute with a suitable vehicle such as corn oil or a solution containing PEG300 and Tween 80. |

| Route of Administration | Oral gavage, intraperitoneal injection. | Dependent on the experimental design and target tissue. |

Table 2: Example Formulation Components for In Vivo Administration.

Proposed Mechanism of Action (Hypothetical)

The exact mechanism of p-MIAA's potential neurotoxicity is unknown. Based on the structure of other imidazole-containing compounds and known neurotoxic pathways, a hypothetical mechanism could involve the induction of oxidative stress and mitochondrial dysfunction, leading to apoptosis in neuronal cells. Imidazoleacetic acid, a related compound, has been shown to interact with GABA receptors and imidazoline (B1206853) receptors, suggesting that p-MIAA might also interfere with neurotransmitter systems.[3][4][5][6]

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Imidazoleacetic acid-ribotide induces depression of synaptic responses in hippocampus through activation of imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitors of histamine methylation in brain promote formation of imidazoleacetic acid, which interacts with GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacology and function of imidazole 4-acetic acid in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Imidazoleacetic acid, a gamma-aminobutyric acid receptor agonist, can be formed in rat brain by oxidation of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of Pi-Methylimidazoleacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pi-Methylimidazoleacetic acid (π-MIAA), also known as pros-methylimidazoleacetic acid (p-MIAA), is an endogenous compound found in various mammalian tissues and fluids, including the brain, cerebrospinal fluid (CSF), plasma, and urine.[1] While its precise biological function remains largely uncharacterized, its elevated levels in the cerebrospinal fluid of patients with Parkinson's disease have led to the hypothesis that it may be a potential neurotoxin.[2][3] This has generated interest in its role in neurodegenerative diseases.

These application notes provide a comprehensive overview of the current state of in vivo research on π-MIAA. It is important to note that, to date, published scientific literature focuses on the detection, quantification, and correlation of endogenous π-MIAA with physiological and pathological states. There is a notable absence of studies involving the exogenous administration of Pi-Methylimidazoleacetic acid hydrochloride to animal models to determine its pharmacological or toxicological effects. Therefore, the protocols and data presented herein are centered on the analysis of the endogenous compound.

Quantitative Data Summary

The following tables summarize the reported concentrations of endogenous π-MIAA in various biological samples from rats and humans. These values can serve as a baseline for researchers studying this compound.

Table 1: Endogenous Levels of Pi-Methylimidazoleacetic Acid in Rats

| Tissue/Fluid | Concentration (mean ± S.E.) | Reference |

| Brain | 110.33 ± 12.44 pmol/g | [1] |

| Plasma | 73.64 ± 14.50 pmol/mL | [1] |

Table 2: Endogenous Levels of Pi-Methylimidazoleacetic Acid in Humans

| Fluid | Concentration (mean ± S.E. or Range) | Reference |

| Cerebrospinal Fluid | 80.76 ± 18.92 pmol/mL | [1] |

| Plasma | 73.64 ± 14.50 pmol/mL | [1] |

| Urine | 73.02 ± 38.22 nmol/mg of creatinine | [1] |

| Urine (24-h excretion) | 1.5-19.3 nmol/mg of creatinine | [4] |

Experimental Protocols

The following are detailed methodologies for the analysis of endogenous π-MIAA in biological samples, based on established and published research.

Protocol 1: Quantification of π-MIAA in Brain Tissue and Body Fluids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from the method described by Khandelwal et al. (1984).[1]

1. Sample Collection and Preparation:

- Brain Tissue: Euthanize the animal and rapidly dissect the brain. Homogenize the tissue in an appropriate buffer.

- Cerebrospinal Fluid (CSF) and Plasma: Collect CSF and plasma samples using standard procedures.

- Urine: Collect urine samples and store them frozen until analysis.

2. Ion Exchange Chromatography:

- Separate π-MIAA from other components in the biological sample using an ion exchange chromatography column.

3. Derivatization:

- Esterify the carboxylic acid group of π-MIAA to form n-butyl esters. This is achieved by reacting the sample with boron trifluoride-butanol.

4. Extraction:

- Extract the derivatized π-MIAA into an organic solvent such as chloroform.

5. GC-MS Analysis:

- Analyze the extracted sample using a gas chromatograph coupled to a mass spectrometer.

- Use selected ion monitoring (SIM) to quantify the n-butyl ester of π-MIAA.

- An internal standard, such as 3-pyridylacetic acid, should be used for accurate quantification.[1]

Biological_Sample [label="Biological Sample\n(Brain, CSF, Plasma, Urine)"];

Ion_Exchange [label="Ion Exchange\nChromatography"];

Derivatization [label="Derivatization\n(n-butyl ester formation)"];

Extraction [label="Chloroform\nExtraction"];

GCMS [label="GC-MS Analysis\n(Selected Ion Monitoring)"];

Quantification [label="Quantification of\nπ-MIAA"];

Biological_Sample -> Ion_Exchange;

Ion_Exchange -> Derivatization;

Derivatization -> Extraction;

Extraction -> GCMS;

GCMS -> Quantification;

}

Protocol 2: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Urinary π-MIAA

This protocol is based on the method developed for the simultaneous determination of imidazoleacetic acids in human urine.[4]

1. Sample Preparation:

- Collect human urine samples.

2. Derivatization:

- Convert π-MIAA into a fluorescent ester by reacting it with 4-bromomethyl-7-methoxycoumarin.

3. HPLC Separation:

- Separate the fluorescent derivatives using a Radial-Pak silica (B1680970) column on an HPLC system.

4. Fluorescence Detection:

- Detect and quantify the fluorescently labeled π-MIAA using a fluorescence detector.

- The detection limit for π-MIAA in urine using this method is approximately 20 pmol/ml.[4]

Signaling Pathways and Logical Relationships

Metabolic Origin of π-MIAA

In vivo studies in rats have shown that the metabolic pathways of histamine (B1213489) are independent of those that generate π-MIAA.[2] While its precise origin is not definitively established, it is not considered a direct metabolite of histamine.[2][5]

Hypothesized Role in Parkinson's Disease

A significant finding from in vivo studies is the positive correlation between the levels of π-MIAA in the cerebrospinal fluid and the severity of Parkinson's disease in non-medicated patients.[2][5] This has led to the hypothesis that π-MIAA may be a neurotoxin contributing to the pathology of the disease. However, a direct causal link has not been established.

Future Directions

The existing body of research provides a solid foundation for the analytical determination of endogenous π-MIAA. However, to elucidate its physiological role and validate the neurotoxin hypothesis, future in vivo studies should focus on the following:

-

Pharmacokinetic and Toxicological Studies: Administration of exogenous this compound to animal models is necessary to determine its absorption, distribution, metabolism, excretion (ADME), and potential toxicity, particularly neurotoxicity.

-

Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by π-MIAA will be crucial to understanding its biological effects.

-

Studies in Animal Models of Parkinson's Disease: Administering π-MIAA to animal models of Parkinson's disease could help to establish a causal link between elevated levels of this compound and the progression of the disease.

References

- 1. Presence and measurement of methylimidazoleacetic acids in brain and body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histamine metabolites and pros-methylimidazoleacetic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.uchicago.edu [journals.uchicago.edu]